6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and catalysis. This compound features a cyclohexene ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions One common approach is to start with cyclohex-3-enecarboxylic acid, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the phenylcarbamoyl group
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates. Additionally, its structural features may impart biological activity, making it a subject of interest in drug discovery and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism of action of 6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4′-(Pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate hydrate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
6-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a phenylcarbamoyl group with a pyridinylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(17-3-1-2-4-18(17)20(24)25)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-2,5-12,17-18H,3-4,13H2,(H,22,23)(H,24,25) |
InChI Key |
BWJTWLLUAUTZNI-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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